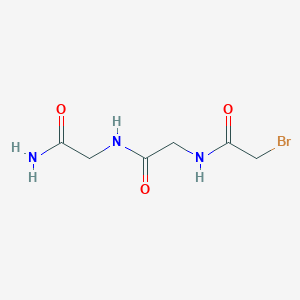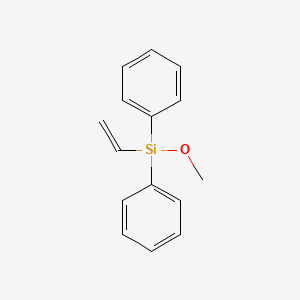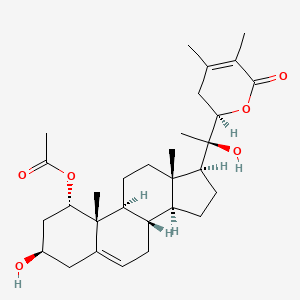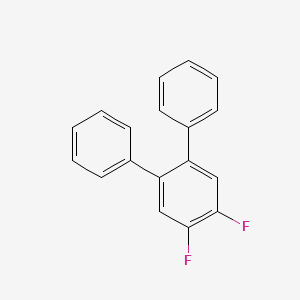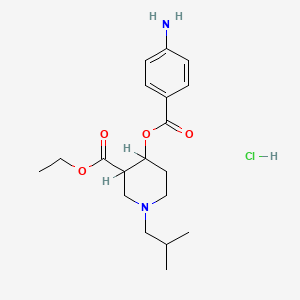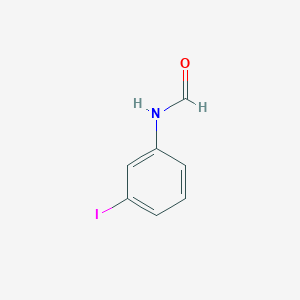
N-(3-Iodophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Iodophenyl)formamide: is an organic compound characterized by the presence of an iodine atom attached to the benzene ring and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Aniline Derivatives: One common method involves the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst.
Using Formic Acid: Another method involves the N-formylation of aromatic amines using formic acid under solvent-free conditions.
Industrial Production Methods: Industrial production of N-(3-Iodophenyl)formamide often involves the use of scalable and efficient synthetic routes, such as the reaction of aniline derivatives with formic acid or ethyl orthoformate. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The iodine atom in this compound can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, mild to moderate temperatures.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenylformamides.
Applications De Recherche Scientifique
Chemistry: N-(3-Iodophenyl)formamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It serves as a model compound for understanding the behavior of halogenated aromatic compounds .
Medicine: Its unique structure allows for the exploration of novel pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various industrial processes .
Mécanisme D'action
The mechanism of action of N-(3-Iodophenyl)formamide involves its interaction with molecular targets through its formamide and iodine functional groups. The formamide group can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, making this compound useful in research and development .
Comparaison Avec Des Composés Similaires
- N-(2-Iodophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Bromophenyl)formamide
Comparison: N-(3-Iodophenyl)formamide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and interactions. Compared to its analogs, such as N-(2-Iodophenyl)formamide and N-(4-Iodophenyl)formamide, the 3-position iodine atom provides distinct steric and electronic effects. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
74702-39-9 |
|---|---|
Formule moléculaire |
C7H6INO |
Poids moléculaire |
247.03 g/mol |
Nom IUPAC |
N-(3-iodophenyl)formamide |
InChI |
InChI=1S/C7H6INO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) |
Clé InChI |
ACDJTAQUQDESNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


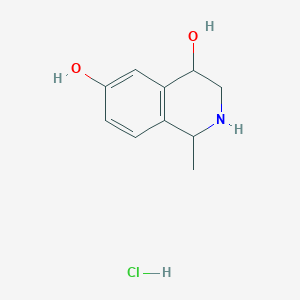
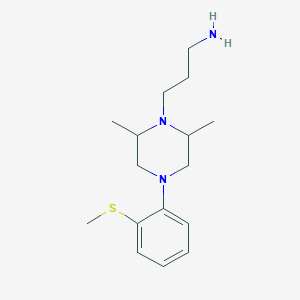

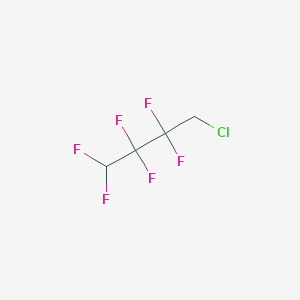
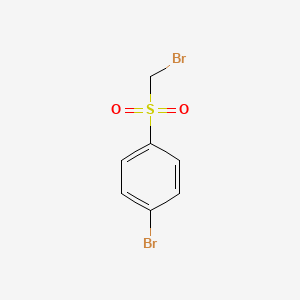
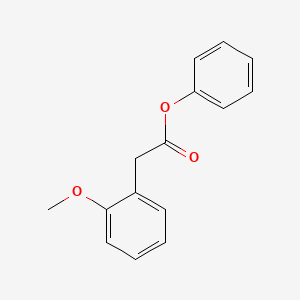

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)
